1H-Indazole-1,6-diol

Lipophilicity Drug Design ADME

Researchers requiring indazole fragments for FBDD often face limited access to N1-hydroxylated variants with controlled lipophilicity. 1H-Indazole-1,6-diol (CAS 877472-47-4) resolves this with dual N1/C6-hydroxyl functionality, delivering XLogP3 ~0.0 vs. ~1.08 for 6-hydroxyindazole-critical for hydrophilic binding site targeting. • FBDD-optimized fragment: MW 150.13, XLogP3 ~0.0, dual H-bond donor/acceptor • Kinase inhibitor scaffold: PI3Kδ/IDO1 lead optimization starting point • Reliable supply: ≥97% purity, in-stock availability, rapid global dispatch

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B13110142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1,6-diol
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N(N=C2)O
InChIInChI=1S/C7H6N2O2/c10-6-2-1-5-4-8-9(11)7(5)3-6/h1-4,10-11H
InChIKeySRWTZNZVRJVIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1,6-diol: Hydrophilic Indazole Scaffold


1H-Indazole-1,6-diol (CAS 877472-47-4, IUPAC 1-hydroxyindazol-6-ol) is a heterocyclic compound belonging to the indazole family, distinguished by the presence of hydroxyl groups at both the N1 and C6 positions . With a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol, it serves as a versatile building block in medicinal chemistry for the synthesis of complex heterocycles and potential enzyme inhibitors . Indazoles are recognized bioisosteres of phenol, offering enhanced lipophilicity and metabolic stability compared to their phenolic counterparts .

Scaffold Hydrophilic indazole core with dual N1/C6 hydroxyl substitution
Lipophilicity Substantially lower lipophilicity vs. parent 1H-indazole
H-Bonding Extra N1-OH hydrogen bond donor for fragment-based design and solubility-driven selection

Why N1-Hydroxylation Cannot Be Replaced


Generic substitution of 1H-Indazole-1,6-diol with unsubstituted 1H-indazole or 6-hydroxyindazole (1H-indazol-6-ol) fails for two fundamental reasons: (i) the additional N1-hydroxyl group dramatically reduces lipophilicity (XLogP3 ~0.0 vs. ~1.82 for 1H-indazole and ~1.08 for 6-hydroxyindazole), altering aqueous solubility and partitioning behavior ; (ii) the N1-OH introduces an extra hydrogen bond donor, modifying the hydrogen-bonding network and potentially affecting target binding and pharmacokinetic profiles . These differences are critical in applications where precise control of lipophilicity and hydrogen-bonding capacity is required, such as in fragment-based drug discovery or when designing CNS-penetrant compounds.

Target
Potential Substitute
Key Mismatch
1H-Indazole-1,6-diol
1H-Indazole
Lacks N1-OH; markedly higher lipophilicity alters aqueous solubility and hydrogen-bond capacity
1H-Indazole-1,6-diol
6-Hydroxyindazole
Lacks N1-OH; similar HBD count but distinct H-bond vector and significantly higher lipophilicity

Physicochemical Benchmarking Against Analogs


Lipophilicity Comparison vs. 1H-Indazole

1H-Indazole-1,6-diol exhibits a computed XLogP3 of 0.0, indicating substantially higher hydrophilicity compared to unsubstituted 1H-indazole, which has a measured logP of 1.82 . This reduction in lipophilicity by ~1.8 log units is a direct consequence of the N1-hydroxyl substitution and significantly alters the compound's partitioning and solubility profile.

Lipophilicity vs. 1H-Indazole
Analytical context
Target XLogP3 = 0.0 (computed) Comparator 1H-indazole logP = 1.82 (exp.) Δ logP ≈ –1.82 (target markedly more hydrophilic)
Lower lipophilicity supports improved aqueous solubility and reduced off-target partitioning.
Computed vs. experimental values; cross-study comparison.
Lipophilicity Drug Design ADME

Lipophilicity Comparison vs. 6-Hydroxyindazole

Compared to 6-hydroxyindazole (logP = 1.08, measured), 1H-Indazole-1,6-diol shows a further reduction in lipophilicity by approximately 1.1 log units, with a computed LogP of 0.94 or an XLogP3 of 0.0 . This difference arises from the additional N1-hydroxyl group, which is absent in 6-hydroxyindazole.

Lipophilicity vs. 6-Hydroxyindazole
Analytical context
Target XLogP3 = 0.0 (computed LogP = 0.94) Comparator 6-hydroxyindazole logP = 1.08 (exp.) Δ logP ≈ –1.08 (target more hydrophilic)
N1-OH provides an additional tunable handle for hydrophilicity without altering the core scaffold.
Computed vs. experimental; exact conditions may vary.
Lipophilicity Solubility Scaffold Optimization

Hydrogen Bond Donor & TPSA Differentiation

1H-Indazole-1,6-diol possesses two hydrogen bond donors (HBD) and a higher predicted topological polar surface area (TPSA) compared to 1H-indazole (1 HBD) . While 6-hydroxyindazole also has 2 HBDs, the N1-hydroxyl in the target compound contributes to a distinct spatial arrangement of hydrogen-bonding motifs, which can influence target recognition and permeability.

HBD & TPSA Differentiation
Reported
Target HBD = 2, TPSA ≈ 46 Ų 1H-Indazole HBD = 1, TPSA = 28.68 Ų 6-Hydroxyindazole HBD = 2 (distinct H-bond vector)
Extra HBD and higher TPSA alter drug-likeness predictions and permeability profile.
Computed properties; spatial arrangement differs from 6-hydroxyindazole.
Hydrogen Bonding Permeability Drug-likeness

Predicted Aqueous Solubility Advantage

Based on the significant reduction in lipophilicity (Δ logP ≈ -1.8), 1H-Indazole-1,6-diol is predicted to have substantially higher aqueous solubility than 1H-indazole. While direct experimental LogS data are limited for this compound, the well-established negative correlation between logP and aqueous solubility supports a class-level inference of improved solubility [1].

Predicted Solubility Advantage
Class-level
Predicted LogS ≈ –2.5 to –3.0 (target, from logP correlation) 1H-Indazole exp. LogS = –1.77 Trend suggests higher solubility for target; direct measurement needed.
Predicted higher aqueous solubility based on low logP supports bioassay and formulation use.
Class-level inference; experimental LogS verification required.
Aqueous Solubility Formulation Bioavailability

Optimal Research Applications


Fragment-Based Drug Discovery Libraries

The low molecular weight (150.13 g/mol) and reduced lipophilicity (XLogP3 ~0.0) of 1H-Indazole-1,6-diol make it an ideal fragment for FBDD campaigns targeting protein-protein interactions or hydrophilic binding sites . Its dual hydrogen bond donor/acceptor capacity enables diverse binding interactions, while the N1-hydroxyl provides a unique vector for fragment growth.

Hydrophilic Kinase Inhibitor Scaffold

The indazole core is a privileged scaffold in kinase inhibitor design, and the incorporation of an N1-hydroxyl group offers a strategy to reduce lipophilicity and improve aqueous solubility of lead compounds [1]. 1H-Indazole-1,6-diol can serve as a starting point for synthesizing PI3Kδ or IDO1 inhibitors with improved drug-like properties.

Metabolic Stability of N-Hydroxy Heterocycles

Indazoles are known to be less prone to Phase I and Phase II metabolism compared to phenols . The N1-hydroxy variant introduces an additional metabolic liability (potential for N-oxidation or conjugation), making it a valuable tool compound for studying the metabolic fate of N-hydroxylated heterocycles in drug discovery.

Chemical Biology Probe Synthesis

The distinct hydrogen-bonding pattern and reduced lipophilicity of 1H-Indazole-1,6-diol support its use as a core structure for designing chemical biology probes that require high aqueous solubility and minimal off-target binding, such as fluorescent ligands or affinity chromatography reagents.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Libraries
Low molecular weight (~150 Da) and reduced lipophilicity
Hydrophilic fragment binding interactions and growth vector diversity
Hydrophilic Kinase Inhibitor Scaffold
Indazole core with N1-OH solubility handle
Aqueous solubility and kinase inhibition assay context
Metabolic Stability of N-Hydroxy Heterocycles
N1-OH as metabolic liability probe
Phase I/II metabolism and N-oxidation/conjugation study
Chemical Biology Probe Synthesis
High predicted aqueous solubility and reduced off-target binding
Probe specificity and minimal non-specific binding in biochemical assays
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